5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one
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Overview
Description
5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core and a furotrioxadisilocin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furotrioxadisilocin ring system and the subsequent attachment of the pyrimidinone moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including tetrahydrofuran and dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinone ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one:
Other Pyrimidinone Derivatives: Similar in having a pyrimidinone core but differ in the attached functional groups and overall structure.
Furotrioxadisilocin Compounds: Share the furotrioxadisilocin moiety but vary in the attached substituents.
Uniqueness
The uniqueness of this compound lies in its combination of the furotrioxadisilocin and pyrimidinone structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H40N2O5Si2 |
---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
1-[(6aR,8R,9aS)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C22H40N2O5Si2/c1-14(2)30(15(3)4)26-13-20-19(28-31(29-30,16(5)6)17(7)8)10-21(27-20)24-12-18(9)11-23-22(24)25/h11-12,14-17,19-21H,10,13H2,1-9H3/t19-,20+,21+/m0/s1 |
InChI Key |
VPOXRIHCWMDTMR-PWRODBHTSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1)[C@H]2C[C@H]3[C@H](O2)CO[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CC1=CN(C(=O)N=C1)C2CC3C(O2)CO[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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